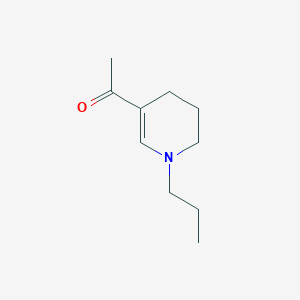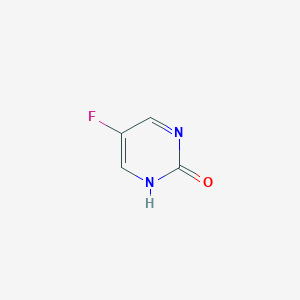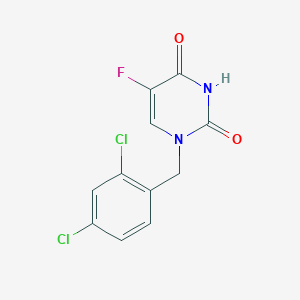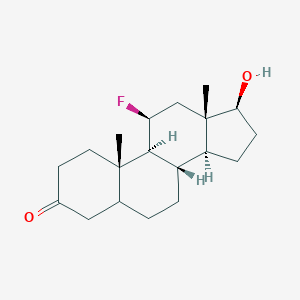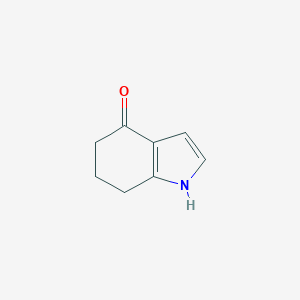
1,5,6,7-Tetrahydro-4H-indol-4-one
Descripción general
Descripción
“1,5,6,7-Tetrahydro-4H-indol-4-one” is a heterocyclic compound with the empirical formula C8H9NO . It is a versatile building block used for the synthesis of more complex pharmaceutical compounds . It has been used in the preparation of Psammopemmin A .
Synthesis Analysis
The synthesis of “1,5,6,7-Tetrahydro-4H-indol-4-one” involves multicomponent methods . One such method involves the iodination of 1,5,6,7-tetrahydro-4H-indol-4-one using 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo [2.2.2]octane bis (tetrafluoroborate), which yields an α-iodo derivative as the main product .
Molecular Structure Analysis
The molecular structure of “1,5,6,7-Tetrahydro-4H-indol-4-one” is characterized by a tetrahydroindole core with a ketone functional group at the 4-position . The InChI string is InChI=1S/C8H9NO/c10-8-3-1-2-7-6 (8)4-5-9-7/h4-5,9H,1-3H2 .
Chemical Reactions Analysis
“1,5,6,7-Tetrahydro-4H-indol-4-one” has been used as a reactant in the synthesis of various compounds. For instance, it has been used in the preparation of potent and orally active 5-HT1A agonists, ®- (+)- and (S)- (-)-1-formyl-6,7,8,9-tetrahydro- N,N -dipropyl-3 H -benz [e]indol-8-amines . It has also been used in the synthesis of psammopemmin A, an antitumor agent .
Physical And Chemical Properties Analysis
“1,5,6,7-Tetrahydro-4H-indol-4-one” has a molecular weight of 135.16 g/mol . It has a melting point of 188-190 °C . The compound has a very pale yellow color and is in the form of a crystal .
Aplicaciones Científicas De Investigación
- Applications :
- Principles :
- Application : 1,5,6,7-Tetrahydro-4H-indol-4-one is a reactant in the synthesis of psammopemmin A, an antitumor agent .
- Application : Tricyclic indole and dihydroindole derivatives derived from this compound act as inhibitors of guanylate cyclase .
- Virtual Screening : Molecular docking and dynamics simulations guided compound selection for synthesis and evaluation .
Medicinal Chemistry and Drug Development
Multicomponent Synthesis
Antitumor Agent Synthesis
Inhibitors of Guanylate Cyclase
SARS-CoV-2 Main Protease Inhibitors
Pd-Catalyzed Intramolecular C-H Bond Functionalization
Safety And Hazards
Direcciones Futuras
The 1,5,6,7-tetrahydro-4H-indazol-4-one core, which is structurally similar to “1,5,6,7-Tetrahydro-4H-indol-4-one”, has been identified as suitable for the synthesis of potent HNE inhibitors . These inhibitors could be useful in the development of new therapeutics for treating diseases involving excessive HNE activity . This suggests potential future directions for the use of “1,5,6,7-Tetrahydro-4H-indol-4-one” in drug development.
Propiedades
IUPAC Name |
1,5,6,7-tetrahydroindol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c10-8-3-1-2-7-6(8)4-5-9-7/h4-5,9H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KASJZXHXXNEULX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CN2)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40299633 | |
| Record name | 1,5,6,7-Tetrahydro-4H-indol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40299633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5,6,7-Tetrahydro-4H-indol-4-one | |
CAS RN |
13754-86-4 | |
| Record name | 1,5,6,7-Tetrahydro-4H-indol-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13754-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5,6,7-Tetrahydro-4H-indol-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013754864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13754-86-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131681 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,5,6,7-Tetrahydro-4H-indol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40299633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 1,5,6,7-Tetrahydro-4H-indol-4-one?
A1: The molecular formula is C8H9NO, and its molecular weight is 135.16 g/mol.
Q2: How can 1,5,6,7-Tetrahydro-4H-indol-4-one be characterized spectroscopically?
A2: Various spectroscopic techniques can be employed, including:
Q3: What are some synthetic routes to 1,5,6,7-Tetrahydro-4H-indol-4-ones?
A3: Several synthetic approaches have been explored, including:
- Staudinger-Aza-Wittig reaction: This method utilizes 1,3-dicarbonyl compounds and 2-azido-1,1-diethoxyethane. [, ]
- Bicyclization of isocyanides: Alkenoyl bis(ketene dithioacetals) react with tosylmethyl isocyanide to yield these compounds. [, ]
- Reactions with α-bromo ketones and α,β-unsaturated ketones: N-[(3-oxo-2-cyclohexenyl)imino]triphenylphosphorane reacts with these ketones to afford substituted 1,5,6,7-tetrahydro-4H-indol-4-ones. []
- Multicomponent reactions: One-pot reactions involving arylglyoxals, 1,3-cyclohexanedione, and ammonium acetate in water have been reported. [, ]
Q4: How does the reactivity of 1,5,6,7-tetrahydro-4H-indol-4-ones differ from that of tetrahydro-4H-indazol-4-ones?
A4: While both compounds share structural similarities, 1,5,6,7-tetrahydro-4H-indol-4-ones exhibit distinct reactivity in Beckmann and Schmidt rearrangements. The oximes of 1,5,6,7-tetrahydro-4H-indol-4-ones undergo these rearrangements with different migratory aptitudes compared to their indazole counterparts, resulting in isomeric lactams. []
Q5: Can 1,5,6,7-tetrahydro-4H-indol-4-ones be halogenated?
A5: Yes, direct α-iodination of 1,5,6,7-tetrahydro-4H-indol-4-one has been achieved using elemental iodine in the presence of SelectfluorF-TEDA-BF4. [, ]
Q6: Does 1,5,6,7-Tetrahydro-4H-indol-4-one exhibit polymorphism?
A6: Yes, several derivatives of 1,5,6,7-tetrahydro-4H-indol-4-one have been found to exist in different polymorphic forms. These polymorphs often arise from variations in crystallization conditions and involve subtle differences in intermolecular interactions, such as C–H⋯O hydrogen bonds, C–H⋯π interactions, and F⋯F interactions. [, ]
Q7: What are the potential biological applications of 1,5,6,7-tetrahydro-4H-indol-4-one derivatives?
A7: Derivatives of this compound have shown promise as:
- Aurora A kinase inhibitors: These enzymes play a crucial role in cell division, making them attractive targets for anticancer drugs. []
- 5-HT1A receptor agonists: These receptors are involved in mood regulation, and agonists have potential applications in treating anxiety and depression. []
Q8: Have any structure-activity relationship (SAR) studies been conducted on 1,5,6,7-tetrahydro-4H-indol-4-one derivatives?
A8: Yes, 3D-QSAR studies, including CoMFA and CoMSIA, have been employed to understand the structural features essential for the activity of 1,5,6,7-tetrahydro-4H-indol-4-one derivatives as Aurora A kinase inhibitors. These studies help to identify key pharmacophoric elements and guide the design of novel inhibitors. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

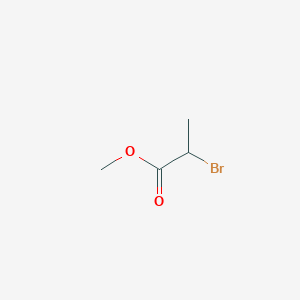
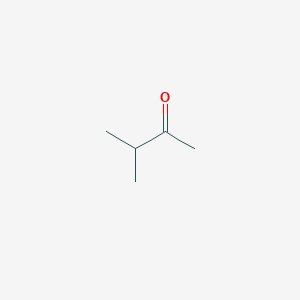

![1,4-Bis[bis[3-[bis[3-[bis[3-[bis(3-aminopropyl)amino]propyl]amino]propyl]amino]propyl]amino]butane](/img/structure/B44732.png)




